molecular formula C9H8N2O B2414316 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267956-49-9

1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2414316
CAS No.: 1267956-49-9
M. Wt: 160.176
InChI Key: ABJDCTFTNZTPKU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 2-pyridone core structure, a versatile scaffold recognized for its diverse biological activities and applications in drug discovery . Its specific molecular architecture makes it a valuable precursor for developing potential therapeutics. Research into closely related analogs highlights the promise of this chemical series. One key application is in neuroscience, where a structurally similar carbonitrile compound was synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the metabotropic glutamate receptor 2 (mGluR2) in the brain . The mGluR2 is a promising target for treating brain disorders such as anxiety, schizophrenia, and addiction . Furthermore, the 1,2-dihydropyridine-3-carbonitrile structural motif is being actively investigated in oncology. Studies on similar derivatives have demonstrated their potential as potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an important oncogenic driver in malignancies like acute myeloid leukemia and gliomas . Additionally, other dihydropyridine-3-carbonitrile analogs have shown sub-micromolar inhibitory effects on the PIM-1 protein kinase, a validated target in multiple cancers, while exhibiting low cytotoxicity, suggesting a potential for future anti-proliferative agents . This product is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key building block for the synthesis and optimization of novel bioactive molecules across multiple disease areas.

Properties

IUPAC Name

1-cyclopropyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDCTFTNZTPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyridine derivative, followed by oxidation and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit notable antimicrobial properties. Preliminary studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that modifications to the compound's structure can enhance its antimicrobial potency against gram-positive and gram-negative bacteria.

Anticancer Activity

The compound has shown promise in anticancer research. Investigations into its cytotoxic effects have revealed significant activity against several cancer cell lines:

Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases.

Enzyme Inhibition

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored for its potential to inhibit enzymes involved in metabolic pathways relevant to disease progression. Studies suggest that it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that specific modifications to the thioether group significantly enhanced the antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing research aimed at elucidating the precise mechanisms involved.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a comparative analysis with structurally similar compounds was conducted:

Compound Name Biological Activity Notable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of dihydropyridine derivatives which are known for their diverse pharmacological properties. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Molecular Formula : C9H8N2O
  • Molecular Weight : 160.18 g/mol
  • CAS Number : 1267956-49-9

Biological Activity Overview

The biological activities of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been explored in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, a study demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed as a new antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anticancer Activity

In vitro studies have shown that 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can inhibit the proliferation of cancer cells. The compound was tested against several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15

The mechanism by which 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed promising antibacterial activity comparable to standard antibiotics .
  • Anticancer Potential :
    Another research effort focused on the anticancer properties of this compound. The study utilized various cancer cell lines and reported that the compound induced apoptosis in cancer cells via the mitochondrial pathway .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in workspaces .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity before use), safety goggles compliant with EN 166 or NIOSH standards, and lab coats. Dispose of contaminated gloves immediately after use .
  • Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact; if exposure occurs, rinse with water for 15 minutes and seek medical attention .

Q. What spectroscopic and chromatographic methods are suitable for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the cyclopropyl substituent and dihydropyridine backbone. Compare chemical shifts with analogous compounds (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
  • Infrared (IR) Spectroscopy : Identify key functional groups: C≡N stretch (~2200–2250 cm1^{-1}), carbonyl (C=O) stretch (~1650–1750 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Optimize using a C18 column and mobile phase (e.g., acetonitrile/water) to assess purity (>95%) .

Q. How can researchers synthesize 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with high yield?

  • Methodological Answer :

  • Stepwise Synthesis :

Cyclopropane Introduction : React pyridine precursors with cyclopropane derivatives via [2+1] cycloaddition under transition metal catalysis (e.g., Cu or Pd) .

Carbonitrile Formation : Use Knoevenagel condensation with malononitrile under acidic conditions (e.g., acetic acid, 80°C) .

  • Yield Optimization : Monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of dihydropyridine derivatives?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. non-polar), and temperature. Use Design of Experiments (DoE) to identify critical factors .
  • Mechanistic Studies : Perform DFT calculations to model reaction pathways and identify rate-limiting steps. Validate with kinetic experiments (e.g., in situ IR monitoring) .
  • Case Study : For analogous compounds, yields improved from 50% to 85% by replacing DMF with THF and optimizing catalyst loading .

Q. What crystallographic parameters define the molecular packing and stability of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Collect data using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures via direct methods and refine with SHELXL .
  • Key Parameters (from analogous structures):
ParameterValue
Space GroupMonoclinic (P21_1/c)
Unit Cell (Å)a = 8.3834, b = 7.1852, c = 23.5264
β Angle93.203°
R Factor0.047
Dihedral Angle85.33° (pyridine vs. benzene)

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl to ethylphenyl) and correlate with activity. For example, 1-(3-ethylphenyl) analogs showed enhanced cytotoxicity due to improved hydrophobic interactions .

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